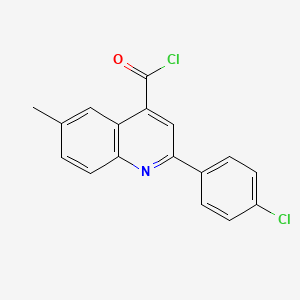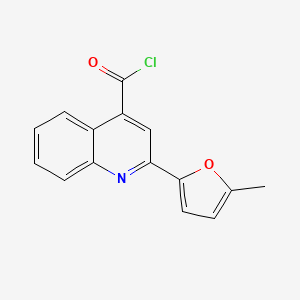![molecular formula C14H9Cl2FO2 B1420633 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-69-4](/img/structure/B1420633.png)
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzisoselenazol-3(2H)-ones : The compound is utilized in the synthesis of benzisoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, with 2-(chloroseleno)benzoyl chloride facilitating the formation of 2-substituted 3-hydroxybenzo[b]selenophenes (Lisiak & Młochowski, 2009).
Syntheses and Effects in BDF Mice : Derivatives of this compound were synthesized and their toxicities and antitumor effects in mice were examined, providing insight into structure-activity relationships (Pero, Babiarz-Tracy, & Fondy, 1977).
Acylation of Azaindoles : The compound is used for the attachment of acyl chloride groups to azaindoles, which has implications in medicinal chemistry (Zhang et al., 2002).
Reaction Mechanisms and Rate Constants : It's involved in hydrolyses of acid derivatives like carboxylic acid chlorides and fluoroformates, where reaction mechanisms vary and third-order rate constants are calculated for solvolytic reactions (Bentley, 2015).
Selenenylation-Acylation of C-H Acids : It acts as a bifunctional electrophile in the selenenylation and acylation of the active methylene group, leading to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian, Osajda, & Mlochowski, 2001).
Drug Analysis by Mass Spectrometry : Fluoroaryl derivatives of certain compounds synthesized using this compound are important for the development of assays in plasma, highlighting its role in analytical chemistry (Murray, Watson, & Davies, 1985).
Solvolyses in Organic Chemistry : The compound is studied for its behavior in solvolysis reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Park & Kevill, 2012).
Economical Synthesis Strategies : It is used in the synthesis of organic dyes, showcasing its role in the production of colored pigments with potential applications in various industries (Arrousse et al., 2020).
Polymer Syntheses : The compound is involved in the synthesis of polymers, such as linear and branched poly(3-hydroxy-benzoates), indicating its application in material science (Kricheldorf, Zang, & Schwarz, 1982).
Fluorination of Chlorinated Benzaldehydes and Benzoyl Chlorides : It is used in fluorination reactions, relevant to the synthesis of various fluoro-compounds (Banks et al., 1990).
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon at the same time that the electrons kick off onto the leaving group .
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of reaction can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
“3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde”, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
Biochemische Analyse
Biochemical Properties
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating reagent, which means it can transfer an alkyl group to other molecules. This property is crucial in the synthesis of various derivatives and intermediates in biochemical pathways . The interactions of this compound with biomolecules often involve nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile, leading to the formation of new chemical bonds .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alkylate biomolecules can lead to modifications in proteins and nucleic acids, thereby altering their function and activity . These modifications can impact cell signaling pathways by either activating or inhibiting specific signaling molecules. Additionally, changes in gene expression can occur due to the compound’s interaction with DNA and RNA, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The compound’s chloride group is highly reactive and can be replaced by nucleophiles such as amino, hydroxyl, or thiol groups present in proteins and nucleic acids . This reaction results in the formation of stable covalent bonds, leading to the modification of the target biomolecule’s structure and function. These modifications can result in enzyme inhibition or activation, changes in protein-protein interactions, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent modifications to proteins and nucleic acids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal cellular processes . Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of derivatives and intermediates in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role as an alkylating reagent is central to its involvement in these metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPODVSNMAYSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220015 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-69-4 | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)











